REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl.[I-].[K+].[I:13]([O-])(=O)=O.[K+]>CO.O>[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[C:7]=1[I:13] |f:2.3,4.5|
|
Name
|
|
Quantity
|
59.1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Name
|
|
Quantity
|
395 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with occasional cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 20°-30° C
|
Type
|
CUSTOM
|
Details
|
cloudy and a tan precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in ice
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Type
|
WASH
|
Details
|
washed with ice cold 2/1 (v:v) water/methanol
|
Type
|
CUSTOM
|
Details
|
The resulting tan solid was recrystallized several times from hot methanol and water
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1I)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |